molecular formula C17H18O5 B12828469 2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid

2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid

Cat. No.: B12828469
M. Wt: 302.32 g/mol
InChI Key: MURAJOLJFKMUMA-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound characterized by the presence of a biphenyl core substituted with three methoxy groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves the following steps:

  • Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound. For instance, 3,4,5-trimethoxyphenylboronic acid can be coupled with 2-bromobiphenyl under palladium-catalyzed conditions.

  • Introduction of the Acetic Acid Moiety: : The resulting biphenyl compound can then be subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation reactions to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy groups on the biphenyl core can undergo oxidation to form corresponding phenolic derivatives.

  • Reduction: : The acetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

  • Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3,4,5-Trimethoxy-[1,1’-biphenyl]-2-yl)acetic acid serves as a building block for the synthesis of more complex molecules

Properties

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

2-(2,3,4-trimethoxy-6-phenylphenyl)acetic acid

InChI

InChI=1S/C17H18O5/c1-20-14-9-12(11-7-5-4-6-8-11)13(10-15(18)19)16(21-2)17(14)22-3/h4-9H,10H2,1-3H3,(H,18,19)

InChI Key

MURAJOLJFKMUMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=CC=CC=C2)CC(=O)O)OC)OC

Origin of Product

United States

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